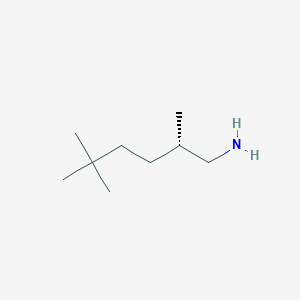
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate (DMMS) is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMMS is a sulfonate ester that is commonly used as a reagent in organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
Research on 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate and similar compounds has focused on their potential as nonlinear optical (NLO) materials. These materials are of interest due to their potential applications in optical data storage, frequency conversion, and electro-optic modulation. For instance, derivatives of this compound have been investigated for their second-harmonic generation (SHG) capabilities, a fundamental property for NLO applications. Studies reveal that certain derivatives, particularly those involving stilbazolium salts, show promising NLO properties and crystal growth conducive to practical applications. The exploration of these materials includes the synthesis of ionic stilbazolium salts with benzenesulfonates, highlighting the influence of different substituents on their NLO properties and crystallization behaviors. These efforts aim to develop materials with high NLO efficiency and stability, suitable for various optical and electro-optical applications (Yang et al., 2005), (Jian-Hui Yin et al., 2012).
Catalysis
Another significant area of research involves the use of compounds related to 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate in catalysis. Specifically, water-soluble (phenoxy)imine palladium(II) complexes derived from similar compounds have been synthesized and shown to be effective catalysts in the methoxycarbonylation of alkenes. These complexes demonstrate high catalytic activity and selectivity, offering potential for industrial applications in the production of esters from alkenes. The research highlights the versatility of sulfonate derivatives in catalysis, particularly in reactions important for organic synthesis and industrial chemical processes (Saphan O. Akiri & S. Ojwach, 2021).
Organic Synthesis and Structural Analysis
Compounds analogous to 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate have been utilized in various organic synthesis reactions, demonstrating the role of sulfonate esters in facilitating nucleophilic substitution reactions. Research in this area has provided insights into reaction mechanisms, showcasing the utility of these compounds in organic synthesis, especially in reactions involving intramolecular nucleophilic catalysis. Such studies are crucial for developing new synthetic methodologies and understanding the underlying principles of organic chemistry (M. S. Shashidhar et al., 1997).
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11-6-5-7-16(13(11)3)20-21(17,18)14-8-9-15(19-4)12(2)10-14/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEWTIUBFMLBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)


![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)

![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)

